1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride
Overview
Description
The compound “1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. Attached to this ring is a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms (one oxygen and two nitrogens). The oxadiazole ring is further substituted with a 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and groups in three-dimensional space. The 1,4-diazepane ring and the 1,2,4-oxadiazole ring would likely adopt a puckered conformation due to the strain of the ring system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heteroatoms (nitrogen and oxygen) in the rings, as well as the methoxy group attached to the phenyl ring. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heteroatoms and the methoxy group could potentially affect its polarity, solubility, and stability .Scientific Research Applications
Transformation and Synthesis
- Transformation in Three-Component Reactions : This compound undergoes transformations in three-component reactions with methyl propiolate and indole, resulting in substituted pyrroles as major products (Voskressensky et al., 2014).
- Synthesis of Benzoquinones : Involvement in the synthesis of benzoquinones, where its reaction leads to the formation of 3,4,5-trichloro-6-(2-hydroxy-6-methyldibenzo[d,f][1,3]diazepin-5-yl[1,2]-benzoquinones (Gomaa, 2011).
Chemical Properties and Reactions
- Cycloaddition Reactions : Engages in 1,3-cycloaddition reactions with benzonitrile oxides, forming 1,2,4-oxadiazole derivatives (Beltrame et al., 1993).
- Synthesis of Phenylacetate : Its reaction with methyl (2-hydroxyphenyl)acetate leads to the synthesis of methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate (Wang et al., 2005).
Biological Activities
- Antibacterial and Antifungal Activities : Shows potential antibacterial and antifungal activities, particularly against Candida tenuis and Aspergillus niger (Voskienė et al., 2012).
- Nematocidal Activity : Some derivatives display significant nematocidal activity, particularly against Bursaphelenchus xylophilus (Liu et al., 2022).
- Chemosensors : Used in the design of selective and colorimetric fluoride chemosensors (Ma et al., 2013).
Crystal Structure Analysis
- Crystal Structure Determination : Plays a role in X-ray crystal structure determination studies (Wang et al., 2007).
Pharmacological Potential
- Toxicity and Tumor Inhibition : Evaluated for toxicity, tumor inhibition, and other pharmacological actions (Faheem, 2018).
Future Directions
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2.ClH/c1-20-13-5-3-12(4-6-13)15-17-14(21-18-15)11-19-9-2-7-16-8-10-19;/h3-6,16H,2,7-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWLAUJYOKHORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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